molecular formula C27H34N2O6 B3120563 Fmoc-D-beta-homolysine(Boc) CAS No. 266318-77-8

Fmoc-D-beta-homolysine(Boc)

Cat. No. B3120563
CAS RN: 266318-77-8
M. Wt: 482.6 g/mol
InChI Key: SDBUQLGECIYUDT-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-beta-homolysine(Boc) is a compound with the molecular formula C27H34N2O6 . It is also known by several synonyms, including ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid .


Synthesis Analysis

Fmoc-D-beta-homolysine(Boc) is one of the D-lysine derivatives utilized in Boc-SPPS . The Fmoc protecting group on the side chain is stable in acidic conditions, but can be removed with bases such as piperidine or morpholine . Normally the Fmoc group is removed before the peptide is cleaved from the resin .


Molecular Structure Analysis

The molecular weight of Fmoc-D-beta-homolysine(Boc) is 482.6 g/mol . The InChI string representation of its structure is InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-15-9-8-10-18(16-24(30)31)29-26(33)34-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23H,8-10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t18-/m1/s1 .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-D-beta-homolysine(Boc) appears as a white to off-white powder . Its melting point ranges from 124 to 128 °C . The optical rotation is [a]20D = 12 ± 1 ° (C=1 in CH3Cl) .

Scientific Research Applications

Glycosylation in Peptide Synthesis

Fmoc-D-beta-homolysine(Boc) derivatives have been utilized in the synthesis of glycosylated hydroxylysine derivatives, which are crucial for solid-phase peptide synthesis. For example, δ-O-Glycosylated Fmoc-hydroxylysine derivatives have been prepared by introducing a β-D-galactopyranosyl group, followed by the addition of an Fmoc group. This method is used for synthesizing sequences derived from type IV collagen, highlighting its importance in studying collagen structure and function (Malkar et al., 2000).

Construction of Glycoconjugates

The orthogonally protected building block N-Alloc-N'-Boc-N''-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine has been synthesized using Fmoc-D-beta-homolysine(Boc) for the preparation of triantennary peptide glycoclusters on a solid support. This showcases the compound's utility in mimicking natural carbohydrate ligands, which are significant in studying carbohydrate-protein interactions and their biological implications (Katajisto et al., 2002).

Hydrogel Formation and Self-Assembly

Research on Fmoc-tripeptides, including those containing Fmoc-D-beta-homolysine(Boc), has revealed their significant role in self-assembly and hydrogel formation. These peptides form distinct self-assembled structures based on their sequence, which influences the mechanical properties and anisotropy of the hydrogels formed. This has potential applications in the development of biomaterials and tissue engineering (Cheng et al., 2010).

Receptor Binding Modulation by Glycosylation

The synthesis of glycosylated Fmoc-hydroxylysine derivatives using Fmoc-D-beta-homolysine(Boc) has enabled the construction of collagen-model triple-helical peptides. This research is critical for understanding how glycosylation of hydroxylysine residues in collagen affects receptor binding, which is crucial for deciphering cellular interactions with the extracellular matrix and its implications in disease processes and tissue regeneration (Cudic & Fields, 2020).

Safety and Hazards

The safety data sheet for N(omega)-Boc-N(beta)-Fmoc-L-beta-homolysine suggests that it should not be used for food, drug, pesticide, or biocidal product use . It should be stored at ≤ -4 °C . In case of contact, rinse immediately with plenty of water and get medical attention .

Future Directions

Recent research has shown a resurgence in peptide drug discovery, with Fmoc solid-phase peptide synthesis (SPPS) being the method of choice . A computational tool named Peptide Synthesis Score (PepSySco) has been developed to predict the likelihood that any given peptide sequence would be synthesized accurately . This could potentially guide future directions in the synthesis and application of compounds like Fmoc-D-beta-homolysine(Boc).

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-15-9-8-10-18(16-24(30)31)29-26(33)34-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23H,8-10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBUQLGECIYUDT-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-beta-homolysine(Boc)
Reactant of Route 2
Reactant of Route 2
Fmoc-D-beta-homolysine(Boc)
Reactant of Route 3
Fmoc-D-beta-homolysine(Boc)
Reactant of Route 4
Reactant of Route 4
Fmoc-D-beta-homolysine(Boc)
Reactant of Route 5
Reactant of Route 5
Fmoc-D-beta-homolysine(Boc)
Reactant of Route 6
Fmoc-D-beta-homolysine(Boc)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.